molecular formula C21H22ClNO B1662893 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride CAS No. 157654-67-6

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Cat. No.: B1662893
CAS No.: 157654-67-6
M. Wt: 339.9 g/mol
InChI Key: ZOKZLTXPTLIWOJ-BYCVLTJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC632839 is a multifunctional enzyme inhibitor known for its ability to inhibit both deubiquitinases and deSUMOylases. Specifically, it targets ubiquitin-specific protease 2, ubiquitin-specific protease 7, and sentrin-specific protease 2. The compound has a molecular formula of C21H22ClNO and a molecular weight of 339.86 g/mol .

Mechanism of Action

Target of Action

NSC 632839 hydrochloride, also known as NSC632839, is a non-selective isopeptidase inhibitor . It primarily targets ubiquitin-specific proteases (USP2 and USP7) and the ubiquitin-like SUMO peptidase SENP2 . These enzymes play crucial roles in the regulation of protein degradation and cellular processes such as cell cycle progression and DNA damage repair .

Mode of Action

NSC 632839 interacts with its targets by inhibiting their enzymatic activities . Specifically, it inhibits the activities of USP2, USP7, and SENP2 with EC50 values of 45 µM, 37 µM, and 9.8 µM, respectively . This inhibition prevents the removal of ubiquitin or SUMO (Small Ubiquitin-like Modifier) from target proteins, thereby affecting their stability and function .

Biochemical Pathways

The inhibition of USP2, USP7, and SENP2 by NSC 632839 affects the ubiquitin-proteasome system (UPS) and SUMOylation pathways . These pathways are involved in the regulation of protein degradation, cell cycle progression, DNA damage repair, and other cellular processes . By inhibiting these enzymes, NSC 632839 can disrupt these pathways and their downstream effects.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of NSC 632839’s action include the inhibition of protein degradation mediated by the ubiquitin-proteasome system . It also induces apoptosis via a Bcl-2-dependent and apoptosome-independent pathway of caspase activation .

Action Environment

Factors such as temperature and light could potentially affect its stability, as suggested by its storage conditions

Safety and Hazards

NSC 632839 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

NSC 632839 hydrochloride interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit ubiquitin isopeptidases, specifically USP2, USP7, and SENP2 . The IC50 values for these enzymes are 45, 37, and 9.8 μM respectively .

Cellular Effects

NSC 632839 hydrochloride has profound effects on various types of cells and cellular processes. It induces apoptosome-independent apoptosis and caspase activation . This compound also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of NSC 632839 hydrochloride involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As a nonselective ubiquitin isopeptidase inhibitor, it exerts its effects at the molecular level by inhibiting the activity of specific enzymes, leading to changes in gene expression .

Metabolic Pathways

NSC 632839 hydrochloride is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway

Chemical Reactions Analysis

NSC632839 undergoes various types of chemical reactions, primarily focusing on its inhibitory activity against specific enzymes. The compound is a nonselective isopeptidase inhibitor, which inhibits ubiquitin-specific protease 2, ubiquitin-specific protease 7, and sentrin-specific protease 2 with half-maximal effective concentration values of 45 μM, 37 μM, and 9.8 μM, respectively . The major products formed from these reactions are the inhibited forms of the target enzymes.

Comparison with Similar Compounds

NSC632839 is unique in its ability to inhibit both deubiquitinases and deSUMOylases, making it a valuable tool for studying the interplay between these two types of enzymes. Similar compounds include other isopeptidase inhibitors such as ubiquitin-specific protease 1, ubiquitin-specific protease 8, and ubiquitin-specific protease 30 . NSC632839 stands out due to its nonselective inhibition of multiple targets, which provides a broader scope of research applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKZLTXPTLIWOJ-BYCVLTJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417701
Record name NSC632839
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157654-67-6
Record name NSC632839
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157654-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
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(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
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(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
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(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 5
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 6
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

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